molecular formula C18H16ClFN2O2S2 B2942960 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 933019-01-3

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2942960
CAS No.: 933019-01-3
M. Wt: 410.91
InChI Key: LQLQPMKMJCJWFS-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific chemical reactions of this compound could not be found in the available resources.


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer and Antimicrobial Applications

A significant body of research focuses on the anticancer and antimicrobial potential of sulfonamide derivatives. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes, including N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide and its derivatives, show promise in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines through interactions with DNA and the activation of caspase-3-like proteases (González-Álvarez et al., 2013). Additionally, novel aminothiazole-paeonol derivatives exhibit high anticancer potential against human gastric and colorectal adenocarcinoma cells, offering a new direction for anticancer agent development (Tsai et al., 2016).

Material Functionalization

Sulfonamide derivatives are also explored for material functionalization. For example, poly(N-tosyl-ethylene imine-alt-ethylene sulfide) has been synthesized for the purpose of modifying polymeric materials, highlighting the versatility of sulfonamide derivatives in enhancing material properties (Hori et al., 2011). This research indicates the potential for sulfonamide derivatives in creating functional materials with tailored properties.

Fluorescent Probes and Optical Properties

Another area of application is the development of fluorescent probes for biological and chemical sensing. N-(4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2,4-dinitrobenzenesulfonamide has been designed as a selective fluorescent probe for detecting glutathione, demonstrating the utility of sulfonamide derivatives in creating sensitive and selective sensors for biological applications (Wang et al., 2013).

Mechanism of Action

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2S2/c1-12-10-16(6-7-17(12)20)26(23,24)21-9-8-15-11-25-18(22-15)13-2-4-14(19)5-3-13/h2-7,10-11,21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLQPMKMJCJWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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